5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
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Overview
Description
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative known for its significant biological activities. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their diverse biological properties.
Preparation Methods
The synthesis of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol with bromine. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Biological Studies: The compound is studied for its effects on different biological pathways and its potential as a therapeutic agent.
Agricultural Chemistry: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol include:
5-Bromo-2-methylpyrimidin-4-ol: Lacks the trifluoromethyl group, which may reduce its biological activity.
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
5-Bromo-2-fluoro-6-(trifluoromethyl)pyrimidin-4-ol: Contains a fluorine atom instead of a methyl group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which contribute to its high reactivity and potent biological activities.
Properties
IUPAC Name |
5-bromo-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVWODKHJZUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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